5-Heptenoic acid

Descripción general

Descripción

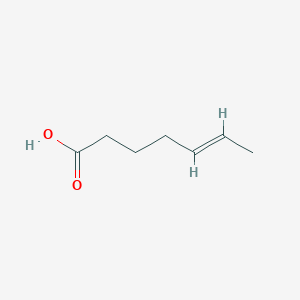

5-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is a seven-carbon chain carboxylic acid with a double bond located at the fifth carbon. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Heptenoic acid can be synthesized through several methods. One common approach involves the oxidation of heptanal using potassium permanganate. Another method includes the hydrolysis of heptenoic esters under acidic or basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced by the pyrolysis of ricinoleic acid, which is derived from castor oil. The process involves heating ricinoleic acid to break it down into heptenoic acid and other by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form heptanoic acid.

Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Heptanoic acid and other oxidized derivatives.

Reduction: Heptanoic acid.

Substitution: Halogenated heptenoic acids.

Aplicaciones Científicas De Investigación

Introduction to 5-Heptenoic Acid

This compound is an unsaturated fatty acid that has garnered attention in various fields of research, including biochemistry, pharmacology, and food science. Its unique structure allows it to participate in diverse biological processes and applications, making it a compound of interest for both academic and industrial research.

Pharmaceutical Applications

This compound is being explored for its potential therapeutic properties. One significant area of research is its role as a precursor in the synthesis of bioactive compounds, including those that can modulate inflammatory responses. For instance, derivatives of this compound have been investigated for their ability to induce the secretion of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis and wound healing processes .

Case Study: HOHA-Lactone

A notable derivative, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA-lactone), has been shown to promote angiogenesis by stimulating VEGF secretion from retinal pigmented epithelial (RPE) cells under oxidative stress conditions. This finding suggests that compounds derived from this compound could be significant in developing treatments for age-related macular degeneration (AMD) .

Food Science and Nutrition

In food science, this compound has been studied for its role in lipid metabolism and flavor profiles. It is found in certain food lipids and contributes to the sensory qualities of food products. Research indicates that it can influence the formation of bioactive lipid mediators like leukotrienes, which are involved in inflammatory responses .

Industrial Applications

The compound is also relevant in industrial applications, particularly in the synthesis of surfactants and emulsifiers used in cosmetics and personal care products. Its unsaturated nature allows it to participate in polymerization reactions, leading to materials with desirable properties.

Research on Monoterpenes

Recent studies have highlighted the extraction and analysis of compounds related to this compound within plant systems. These studies focus on how such compounds can be utilized for their aromatic properties or as natural preservatives .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-Heptenoic acid involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, while the carboxylic acid group can form hydrogen bonds and interact with enzymes and other proteins. These interactions can influence various biochemical pathways and processes.

Comparación Con Compuestos Similares

Heptanoic acid: A saturated seven-carbon carboxylic acid without a double bond.

Hexanoic acid: A six-carbon carboxylic acid.

Octanoic acid: An eight-carbon carboxylic acid.

Uniqueness of 5-Heptenoic Acid: this compound is unique due to the presence of a double bond at the fifth carbon, which imparts distinct chemical reactivity and properties compared to its saturated counterparts. This double bond allows for a variety of chemical transformations that are not possible with saturated carboxylic acids.

Actividad Biológica

5-Heptenoic acid, a fatty acid with a double bond at the 5th carbon position, has garnered attention in various fields of biological research due to its potential implications in health and disease. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its metabolic pathways, effects on cellular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unsaturated fatty acid structure, which influences its reactivity and biological interactions. The molecular formula is , and it is commonly found in various lipid metabolism processes. Its structural properties allow it to participate in numerous biochemical reactions, including those leading to the formation of bioactive compounds.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the synthesis of leukotrienes through the action of lipoxygenases. These metabolites are known for their roles in inflammatory responses and have been implicated in various pathological conditions.

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme | Product | Biological Significance |

|---|---|---|---|

| Lipoxygenase pathway | Lipoxygenases | Leukotrienes | Mediators of inflammation |

| β-oxidation | Acyl-CoA oxidase | Acetyl-CoA | Energy production |

| Hydroxylation | Cytochrome P450 | Hydroxylated derivatives | Potential signaling molecules |

Angiogenesis

Recent studies have shown that derivatives of this compound, particularly 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone , exhibit significant pro-angiogenic properties. HOHA lactone has been demonstrated to stimulate vascular endothelial growth factor (VEGF) secretion from retinal pigment epithelial (RPE) cells, promoting angiogenesis through reactive oxygen species (ROS) generation and glutathione (GSH) depletion . This suggests a dual role where low concentrations induce cell proliferation while higher concentrations can lead to apoptosis.

Apoptosis Induction

The cytotoxic effects of HOHA lactone have been explored extensively. Research indicates that it induces apoptosis in human RPE cells via oxidative stress mechanisms. The depletion of GSH plays a critical role in this process, leading to increased ROS levels that trigger apoptotic pathways . The intrinsic pathway of apoptosis appears to be particularly affected, highlighting the compound's potential as a therapeutic target in diseases characterized by RPE cell degeneration, such as age-related macular degeneration (AMD) .

Case Studies

- Age-Related Macular Degeneration (AMD) : A study involving ARPE-19 cells showed that exposure to HOHA lactone resulted in increased VEGF secretion and subsequent angiogenesis. This finding underscores the compound's role in AMD progression due to its ability to promote neovascularization .

- Cancer Cell Invasiveness : Another investigation revealed that HOHA lactone enhances the invasiveness of brain cancer cells, suggesting that its biological activity may contribute to tumor progression and resistance to anti-angiogenic therapies .

Propiedades

IUPAC Name |

(E)-hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZWAJWFMFMFF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is thromboxane A2 (TXA2) and its role in physiological processes?

A1: Thromboxane A2 is a potent lipid mediator produced from arachidonic acid via the cyclooxygenase pathway. It plays a crucial role in platelet aggregation and vasoconstriction, contributing to hemostasis and vascular tone. [, , , ]

Q2: What are TXA2 receptors (TP receptors)?

A2: TXA2 receptors, also known as TP receptors, are G protein-coupled receptors that mediate the biological effects of TXA2. Two isoforms, TPα and TPβ, are generated from the same gene through alternative splicing. [, , , ]

Q3: How do 5-heptenoic acid derivatives interact with TP receptors?

A3: this compound derivatives can act as both agonists and antagonists of TP receptors. Agonists, like U46619, mimic the effects of TXA2, inducing platelet aggregation and vasoconstriction. Antagonists, such as SQ29548 and I-SAP, block the binding of TXA2 and its mimetics to TP receptors, thereby inhibiting their effects. [, , , , , ]

Q4: What are the downstream effects of TP receptor activation?

A4: Activation of TP receptors triggers various intracellular signaling pathways, including:

- Phospholipase C activation: Leading to increased intracellular calcium levels and smooth muscle contraction. [, ]

- Rho kinase activation: Contributing to vasoconstriction and inflammation. []

- Nuclear factor κB (NF-κB) activation: Inducing the expression of inflammatory markers. []

- Mitogen-activated protein kinase (MAPK) activation: Involved in cell proliferation and survival. [, ]

- Glycogen synthase kinase-3 (GSK-3) phosphorylation: Leading to β-catenin/T-cell factor signaling activation and cell morphology changes. []

Q5: What are the potential therapeutic applications of TP receptor modulators?

A5: TP receptor modulators hold potential for treating various cardiovascular and inflammatory diseases, including:

- Thrombosis: TP antagonists could prevent platelet aggregation and reduce the risk of blood clots. [, ]

- Hypertension: TP antagonists may lower blood pressure by reducing vasoconstriction. [, ]

- Asthma: TP antagonists could potentially reduce bronchoconstriction and inflammation in airways. []

- Cancer: TP antagonists might inhibit tumor growth and metastasis by interfering with TP-mediated cell proliferation and signaling. []

Q6: What is the molecular formula of this compound?

A6: The molecular formula of this compound is C7H12O2.

Q7: What is the molecular weight of this compound?

A7: The molecular weight of this compound is 128.17 g/mol.

Q8: What spectroscopic data are available for this compound derivatives?

A8: Spectroscopic data, including infrared, mass spectrometry, and nuclear magnetic resonance (NMR) spectra, have been used to characterize this compound derivatives. These data provide information about functional groups, molecular weight, and stereochemistry. [, , ]

Q9: How does the stereochemistry of this compound derivatives affect their activity?

A9: The stereochemistry of the 5,6 double bond and the 15-hydroxyl group significantly influences the activity of difluorinated this compound derivatives. Only the derivative with the natural stereochemistry of TXA2 acted as an agonist in both platelets and blood vessels, while the other stereoisomers were antagonists in platelets. []

Q10: What structural modifications have been explored to improve the potency and selectivity of this compound derivatives?

A10: Various structural modifications have been investigated, including:

- Substitution of oxygen atoms with carbon, sulfur, or nitrogen in the bicycloheptane ring system: Aiming to enhance stability and modify pharmacological properties. [, , ]

- Introduction of epoxy groups: Enhancing activity and selectivity for specific TP receptor isoforms. [, ]

- Modification of the side chains: Altering potency, selectivity, and pharmacokinetic properties. [, , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives?

A11: Limited information is available about the ADME of these compounds. Studies using radiolabeled analogs are necessary to fully characterize their PK/PD properties. []

Q12: What cell-based assays are used to evaluate the activity of this compound derivatives?

A12: Cell-based assays used include:

- Platelet aggregation assays: Measuring the ability of compounds to induce or inhibit platelet aggregation in response to TXA2 mimetics or other stimuli. [, , , ]

- Vascular smooth muscle contraction assays: Assessing the effects of compounds on vascular tone and contractility. [, , , ]

- Calcium mobilization assays: Determining the ability of compounds to modulate intracellular calcium levels. [, , ]

Q13: What animal models are used to study the effects of this compound derivatives?

A13: Animal models used include:

- Rodents: Used to evaluate cardiovascular effects, including blood pressure regulation, vascular reactivity, and thrombosis. [, , ]

- Rabbits: Used to study the effects on pulmonary artery and aorta. [, ]

- Cats: Used to investigate coronary artery constriction. [, ]

Q14: Have clinical trials been conducted with this compound derivatives?

A14: Clinical trials are needed to determine the safety and efficacy of these compounds in humans.

Q15: Are there known resistance mechanisms to this compound derivatives?

A15: Resistance mechanisms have not been fully elucidated. Studies investigating receptor mutations, altered signaling pathways, or changes in drug metabolism could provide insights.

Q16: What is the safety profile of this compound derivatives?

A16: More research is needed to fully evaluate the toxicity and safety profile of these compounds. Preclinical studies in animal models and subsequent clinical trials are crucial to determine their safety in humans.

Q17: What strategies could be employed to improve the delivery of this compound derivatives to specific targets or tissues?

A17: Drug delivery strategies could include:

Q18: Are there known biomarkers to predict the efficacy or monitor treatment response to this compound derivatives?

A18: Research is needed to identify specific biomarkers for monitoring treatment response and predicting efficacy. Potential biomarkers could include:

- Inflammatory markers: Evaluating changes in inflammatory markers, such as interleukin-6, could indicate the impact of TP modulators on inflammatory processes. []

Q19: What analytical methods are used to characterize and quantify this compound derivatives?

A19: Analytical methods employed include:

- High-performance liquid chromatography (HPLC): Separating and quantifying individual compounds in complex mixtures. []

- Mass spectrometry (MS): Determining molecular weight and structural information. [, ]

- NMR spectroscopy: Elucidating structural details, including stereochemistry. [, ]

- Radioligand binding assays: Assessing the binding affinity and kinetics of compounds for TP receptors. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.